1-(2-(4-(Hydroxy(oxido)amino)phenyl)vinyl)-3-phenylbenzo[f]quinoline
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Overview
Description
Preparation Methods
The synthesis of NSC-665126 involves several steps, including the formation of the benzoquinoline core and the subsequent functionalization of the molecule. The synthetic route typically involves the following steps:
Formation of the benzoquinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoquinoline structure.
Functionalization: The introduction of functional groups such as the hydroxy(oxido)amino group is achieved through reactions with suitable reagents under controlled conditions.
Industrial production methods for NSC-665126 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
NSC-665126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: NSC-665126 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
NSC-665126 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, NSC-665126 is studied for its potential as a biochemical probe. It can be used to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: NSC-665126 is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of NSC-665126 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit quinone reductase 2 (NQO2), an enzyme involved in detoxification pathways and biosynthetic processes. By inhibiting NQO2, NSC-665126 can modulate cellular redox states and influence various biochemical pathways .
Comparison with Similar Compounds
NSC-665126 can be compared with other similar compounds, such as:
NSC-663284: A potent quinolinedione Cdc25 phosphatase inhibitor with anticancer properties.
NSC-669456:
The uniqueness of NSC-665126 lies in its specific functional groups and its ability to interact with distinct molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C27H18N2O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[(E)-2-(4-nitrophenyl)ethenyl]-3-phenylbenzo[f]quinoline |
InChI |
InChI=1S/C27H18N2O2/c30-29(31)23-15-11-19(12-16-23)10-13-22-18-26(21-7-2-1-3-8-21)28-25-17-14-20-6-4-5-9-24(20)27(22)25/h1-18H/b13-10+ |
InChI Key |
TXOPJXIIAAMQKX-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)/C=C/C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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